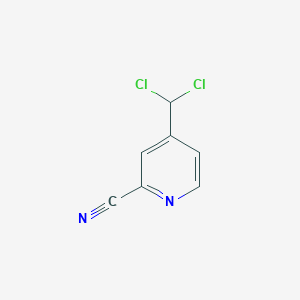![molecular formula C9H9N3O2 B11906333 1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone CAS No. 76006-05-8](/img/structure/B11906333.png)
1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methoxy group at the 7th position and an ethanone group at the 2nd position.
Vorbereitungsmethoden
The synthesis of 1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxy-2H-pyrazolo[3,4-c]pyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy group at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation . The exact molecular pathways involved in these effects are still under investigation, but they are believed to include the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Vergleich Mit ähnlichen Verbindungen
1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone can be compared to other similar compounds in the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Pyrazoloquinolines: These compounds feature a quinoline ring fused to a pyrazole ring and are known for their pharmacological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring and are investigated for their potential as kinase inhibitors in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
76006-05-8 |
|---|---|
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
1-(7-methoxypyrazolo[3,4-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H9N3O2/c1-6(13)12-5-7-3-4-10-9(14-2)8(7)11-12/h3-5H,1-2H3 |
InChI-Schlüssel |
DHAOZAOSPZQQEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C2C=CN=C(C2=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



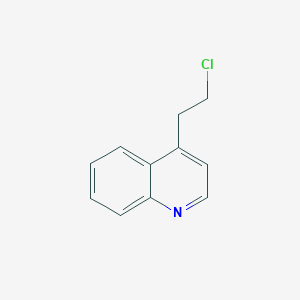
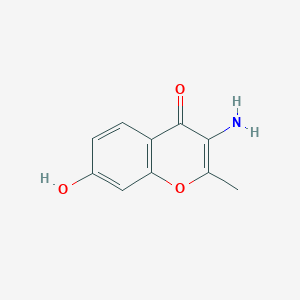

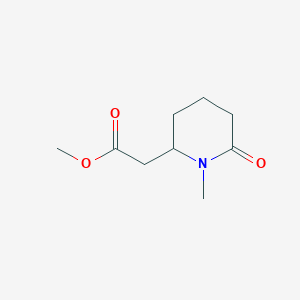

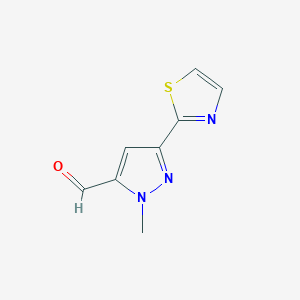
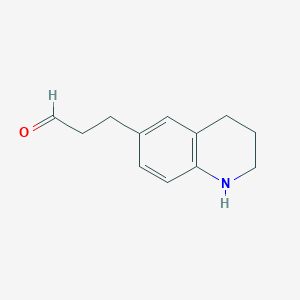
![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)




